1,2,4-Oxadiazole-3-carbonitrile
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Overview
Description
1,2,4-Oxadiazole-3-carbonitrile is a heterocyclic compound featuring a five-membered ring with one oxygen and two nitrogen atoms. This compound is part of the oxadiazole family, known for their diverse biological activities and applications in medicinal chemistry . The presence of the nitrile group enhances its reactivity and potential for various chemical transformations.
Mechanism of Action
Target of Action
It is known that 1,2,4-oxadiazoles, a class of compounds to which 1,2,4-oxadiazole-3-carbonitrile belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it can be inferred that the targets of this compound could be related to these biological activities.
Mode of Action
1,2,4-oxadiazoles have been reported to exhibit a broad spectrum of biological activities . The interaction of this compound with its targets could lead to changes that result in these observed activities.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by 1,2,4-oxadiazoles , it can be inferred that multiple biochemical pathways could be affected, leading to downstream effects that contribute to its anti-infective properties.
Result of Action
Given the reported anti-infective activities of 1,2,4-oxadiazoles , it can be inferred that the action of this compound could result in the inhibition of the growth or activity of infectious agents.
Biochemical Analysis
Biochemical Properties
1,2,4-Oxadiazole-3-carbonitrile exhibits a broad spectrum of biological activities. It has been synthesized as an anti-infective agent with anti-bacterial, anti-viral, and anti-leishmanial activities .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been shown to have anti-infective properties, suggesting that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
1,2,4-Oxadiazole-3-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of nitrile oxides with nitriles. This reaction typically requires a nitration of alkynes to form α-nitroketones, followed by dehydration to produce nitrile oxides, which then undergo 1,3-dipolar cycloaddition with nitriles . Industrial production methods often involve high-throughput synthesis platforms that integrate synthesis and purification processes to produce small-molecule libraries of oxadiazoles .
Chemical Reactions Analysis
1,2,4-Oxadiazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxadiazole N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include iron (III) nitrate for nitration and various reducing agents for reduction reactions. Major products formed from these reactions include substituted oxadiazoles and amines.
Scientific Research Applications
1,2,4-Oxadiazole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
1,2,4-Oxadiazole-3-carbonitrile can be compared with other oxadiazole isomers such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole. While all these compounds share a similar heterocyclic structure, their chemical properties and reactivity differ due to the positioning of nitrogen and oxygen atoms . For example:
1,2,3-Oxadiazole: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
1,2,5-Oxadiazole: Often used in the development of energetic materials.
1,3,4-Oxadiazole: Widely studied for its anticancer and antimicrobial activities.
The unique positioning of the nitrile group in this compound enhances its reactivity and potential for diverse applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1,2,4-oxadiazole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HN3O/c4-1-3-5-2-7-6-3/h2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAXOZPUQHHUCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NO1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39512-75-9 |
Source
|
Record name | 1,2,4-oxadiazole-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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